molecular formula C11H8BrFO3 B2446332 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione CAS No. 2228399-70-8

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Cat. No.: B2446332
CAS No.: 2228399-70-8
M. Wt: 287.084
InChI Key: ZEUJBCGOMOVIBW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C10H6BrFO3 It is a derivative of oxane-2,6-dione, where the oxane ring is substituted with a 4-bromo-2-fluorophenyl group

Preparation Methods

The synthesis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione typically involves the following steps:

Chemical Reactions Analysis

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione can be compared with similar compounds such as:

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJBCGOMOVIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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